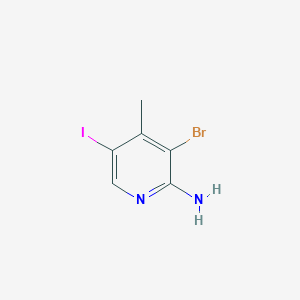

3-Bromo-5-iodo-4-methylpyridin-2-amine

Description

3-Bromo-5-iodo-4-methylpyridin-2-amine is a halogenated pyridine derivative featuring bromine and iodine substituents at positions 3 and 5, respectively, along with a methyl group at position 2.

Properties

IUPAC Name |

3-bromo-5-iodo-4-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrIN2/c1-3-4(8)2-10-6(9)5(3)7/h2H,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOBSAMKJHNENG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1I)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Pathway

This method involves bromination of 4-methylpyridine derivatives followed by diazotization and iodination. A representative route from CN104945314A proceeds as follows:

-

Bromination : 4-Methyl-3-nitropyridine undergoes hydrogenation reduction with Pd/C in methanol to yield 4-methyl-3-aminopyridine.

-

Diazotization : The amine is treated with HBr and NaNO₂ at low temperatures (−10°C to 0°C) to form a diazonium intermediate.

-

Iodination : The intermediate undergoes halogen exchange with KI in acetonitrile under reflux.

Key Parameters

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Bromination | Pd/C, H₂ (0.5 MPa), MeOH, 20–40°C | 89–97% | >95% |

| Diazotization | HBr, NaNO₂, −10°C to 0°C | 90–95% | N/A |

| Halogen Exchange | KI, acetyl chloride, acetonitrile, reflux | 61–79% | 96–99% |

Advantages : High overall yield (up to 79%), scalable for industrial production.

Limitations : Requires handling toxic bromine and precise temperature control.

Direct Halogen Exchange from Tribromopyridine Intermediate

Reaction Pathway

As described in CN102898359A, this approach starts with 4-aminopyridine:

-

Bromination : 4-Aminopyridine is brominated using N-bromosuccinimide (NBS) to form 3,5-dibromo-4-aminopyridine.

-

Diazotization : Treatment with HBr and NaNO₂ generates 3,4,5-tribromopyridine.

-

Iodination : Halogen exchange with KI in acetonitrile replaces the para-bromine with iodine.

Key Parameters

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | NBS, CCl₄, AIBN, 20°C | 89.6% |

| Diazotization | HBr, NaNO₂, 0°C | 82.5% |

| Iodination | KI, CH₃CN, reflux | 79% |

Advantages : Avoids palladium catalysts, uses cost-effective starting materials.

Limitations : Multi-step purification required; moderate iodination efficiency.

Nucleophilic Substitution on Pre-halogenated Pyridines

Reaction Pathway

A method reported in ChemicalBook involves iodination of 3-bromo-4-methylpyridin-2-amine:

Key Parameters

| Reagents/Conditions | Yield |

|---|---|

| I₂, DMSO, 20–100°C | 38% |

Advantages : Single-step reaction, simple setup.

Limitations : Low yield; DMSO poses challenges in solvent removal.

Comparative Analysis of Methods

| Method | Overall Yield | Scalability | Cost | Complexity |

|---|---|---|---|---|

| Sequential Bromination/Diazotization | 61–79% | High | Moderate | High |

| Halogen Exchange | 70–79% | Moderate | Low | Moderate |

| Nucleophilic Substitution | 38% | Low | Low | Low |

Key Findings :

-

The halogen exchange route (Method 2) offers the best balance of yield and cost-effectiveness for industrial applications.

-

Nucleophilic substitution (Method 3) is less efficient but valuable for small-scale synthesis.

Optimization Strategies

Catalyst Selection

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-iodo-4-methylpyridin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.

Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted pyridine derivatives with different aryl or vinyl groups attached.

Scientific Research Applications

3-Bromo-5-iodo-4-methylpyridin-2-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-iodo-4-methylpyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine and iodine atoms can form halogen bonds with specific amino acid residues, influencing the activity of the target protein. The compound’s effects are mediated through pathways that involve these molecular interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparisons

*Calculated based on atomic masses.

Key Observations :

Reactivity Insights :

- Halogen Selectivity : Iodine’s lower bond dissociation energy (vs. Br/Cl) makes it more reactive in metal-catalyzed cross-couplings (e.g., Ullmann or Buchwald-Hartwig reactions) .

- Amino Group Directivity: The NH₂ group at position 2 activates the pyridine ring for electrophilic substitution, favoring functionalization at positions 3, 4, and 5 .

Biological Activity

3-Bromo-5-iodo-4-methylpyridin-2-amine is a halogenated pyridine derivative notable for its unique structural features, which include bromine and iodine substituents on the pyridine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and synthesis methods.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- Bromine (Br) at the 3-position

- Iodine (I) at the 5-position

- Methyl group (CH₃) at the 4-position

- Amino group (NH₂) at the 2-position

Synthesis

The synthesis of this compound typically involves halogenation reactions and can be achieved through various methods such as:

- Nucleophilic Substitution : Using appropriate halogenating agents.

- Suzuki Coupling Reactions : Employing arylboronic acids to form new carbon-carbon bonds, which can yield derivatives with enhanced biological activity .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Notably:

- Antibacterial Activity : Studies have shown that certain derivatives possess potent antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, minimal inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli were reported to be as low as 75 µg/mL .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 75 |

| Derivative B | E. coli | <125 |

Antifungal Activity

In addition to antibacterial properties, some derivatives have shown antifungal activity against pathogens such as Candida albicans. The MIC values for these activities often range from 50 to 100 µg/mL .

Anti-thrombolytic Activity

The compound has also been evaluated for its anti-thrombolytic properties, with findings suggesting it may inhibit thrombin activity, thus contributing to its therapeutic potential in cardiovascular diseases .

Biofilm Inhibition

Another significant biological activity observed is the inhibition of biofilm formation. This property is crucial in preventing chronic infections associated with biofilms in medical settings .

The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Receptor Modulation : It could also modulate receptor activity, influencing various signaling pathways within cells.

Case Studies

Several studies have highlighted the effectiveness of this compound and its derivatives:

- A study conducted by MDPI demonstrated that derivatives showed promising results in vitro against various microbial strains, emphasizing their potential as therapeutic agents.

- Another research project focused on the structure–activity relationship (SAR) of similar compounds revealed that specific substitutions significantly enhance biological activity, providing insights into how modifications can lead to improved efficacy .

Q & A

Q. What role does the methyl group at position 4 play in modulating solubility for agrochemical applications?

- Methodology : Measure partition coefficients (logP) and solubility in lipid membranes. Compare with des-methyl analogues to correlate structure with bioavailability in plant models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.